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Introduction

CDGSH Iron Sulfur Domain 2 (Cisd2), also known as Miner1, NAF-1, or ERIS, is a crucial

protein involved in the regulation of fundamental cellular processes.[1][2] Localized to the

endoplasmic reticulum (ER), mitochondria, and mitochondria-associated membranes (MAMs),

Cisd2 plays a pivotal role in maintaining cellular homeostasis.[3][4] It is recognized for its

function in regulating intracellular calcium (Ca2+) homeostasis, preserving mitochondrial

integrity and function, and modulating autophagy and apoptosis.[3] Due to its significant role in

lifespan control and its implications in age-related diseases, neurodegenerative disorders, and

cancer, Cisd2 has emerged as a protein of considerable interest for functional studies and as a

potential therapeutic target. Lentiviral-mediated overexpression of Cisd2 provides a powerful

tool to investigate its function in various cell types and disease models.

Key Functions of Cisd2

Calcium Homeostasis: Cisd2 is involved in regulating the transfer of calcium between the ER

and mitochondria, impacting cytosolic calcium levels.

Mitochondrial Function: It is essential for maintaining mitochondrial integrity and respiratory

function. Cisd2 deficiency has been shown to lead to mitochondrial breakdown and
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dysfunction.

Autophagy and Apoptosis: Cisd2 interacts with key proteins like BCL-2 to regulate autophagy

and apoptosis, thereby influencing cell survival.

Lifespan and Aging: Studies have demonstrated that the levels of Cisd2 are a key

determinant of lifespan and healthspan in mammals.

Data Presentation: Quantitative Effects of Cisd2
Modulation
The following tables summarize quantitative data from studies investigating the effects of Cisd2

modulation. It is important to note that much of the available quantitative overexpression data

comes from transgenic mouse models, and results from in vitro lentiviral overexpression may

vary depending on the cell type, lentiviral titer, and experimental conditions.

Table 1: Cisd2 Expression Levels and Transduction Efficiency

Parameter
Experimental
System

Result Reference

Transfection Efficiency
MKN1 gastric cancer

cells
80.92%

Transfection Efficiency
BGC823 gastric

cancer cells
69.78%

Overexpression Level
Transgenic Mice (AD

model)
~2-fold increase

Overexpression Level Transgenic Mice
~2-3 fold higher than

wild-type

Table 2: Effects of Cisd2 Modulation on Mitochondrial Function
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Parameter
Experimental
Condition

Observation Reference

Oxygen Consumption

Rate (OCR)
Cisd2 deficient mice

Significant decrease

in mitochondrial

respiration

Mitochondrial

Complex Activities (I-

III, II-III)

Cisd2 deficient mice
Average decrease of

30%

Mitochondrial

Respiration

Cisd2 overexpressing

transgenic mice (AD

model)

Rescued

mitochondrial defects

in energy production

Table 3: Effects of Cisd2 Modulation on Cell Proliferation and Apoptosis
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Parameter Cell Line
Experimental
Condition

Observation Reference

Cell Proliferation

(Doubling Time)
MKN1

Cisd2

Overexpression

Increased from

26.48 ± 0.17 h to

33.42 ± 0.20 h

Cell Proliferation

(Doubling Time)
BGC823

Cisd2

Overexpression

Increased from

28.41 ± 0.39 h to

48.28 ± 0.52 h

Colony

Formation
MKN1

Cisd2

Overexpression

Reduced from

523 ± 17.57 to

414 ± 13.07

colonies

Colony

Formation
BGC823

Cisd2

Overexpression

Reduced from

465 ± 7.85 to

315 ± 11.22

colonies

Apoptosis Lung ADC cells
Cisd2

knockdown

Significant

increase in the

apoptotic fraction

Apoptosis RA-FLSs

MnSOD

overexpression

(downstream of

Cisd2)

Reduced number

of apoptotic cells

Table 4: Effects of Cisd2 Modulation on Autophagy
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Parameter
Experimental
Condition

Observation Reference

LC3-II/LC3-I Ratio
Cisd2 knockdown in

HT-1080 cells

Upregulation of ATG7

and ATG5, and

induced conversion of

LC3-I to LC3-II

p62 Levels

NARP and Rho0 cells

(chronic mitochondrial

stress)

Lower levels of p62,

indicating active

autophagy

Experimental Protocols
Lentiviral Vector Production for Cisd2 Overexpression
This protocol describes the generation of replication-incompetent lentiviral particles for the

overexpression of Cisd2 in mammalian cells using a third-generation packaging system.

Materials:

HEK293T cells

Lentiviral transfer plasmid containing the Cisd2 gene under a suitable promoter (e.g., CMV

or EF1α)

Third-generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

Envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

High-glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

Opti-MEM I Reduced Serum Medium

0.45 µm syringe filters

Ultracentrifuge
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Protocol:

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density

that will result in 70-80% confluency on the day of transfection.

Plasmid DNA Preparation: In a sterile microfuge tube, prepare the plasmid DNA mixture

containing the Cisd2 transfer plasmid and the packaging and envelope plasmids in the

appropriate ratio.

Transfection:

Dilute the plasmid DNA mixture in Opti-MEM.

In a separate tube, dilute the transfection reagent in Opti-MEM.

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room

temperature for 20-30 minutes to allow complex formation.

Add the DNA-transfection reagent complexes dropwise to the HEK293T cells.

Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the

transfection medium with fresh complete culture medium.

Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant

containing the lentiviral particles.

Virus Filtration and Concentration:

Centrifuge the collected supernatant at a low speed to pellet cell debris.

Filter the supernatant through a 0.45 µm syringe filter.

For higher titers, concentrate the viral particles by ultracentrifugation or using

commercially available concentration reagents.

Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated

freeze-thaw cycles.
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Lentiviral Transduction of Target Cells
This protocol outlines the procedure for transducing target cells with the produced Cisd2-

expressing lentivirus.

Materials:

Target cells

Lentiviral stock (Cisd2-expressing)

Complete culture medium for target cells

Polybrene or DEAE-Dextran

Selection antibiotic (if the lentiviral vector contains a resistance gene, e.g., puromycin)

Protocol:

Cell Seeding: The day before transduction, seed the target cells in a multi-well plate at a

density that will result in 50-70% confluency at the time of transduction.

Transduction:

Thaw the lentiviral aliquot on ice.

Prepare the transduction medium by adding Polybrene or DEAE-Dextran to the complete

culture medium to the desired final concentration (e.g., 4-8 µg/mL).

Remove the old medium from the cells and add the transduction medium containing the

desired amount of lentivirus (multiplicity of infection, MOI, should be optimized for each

cell type).

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

Medium Change: After the incubation period, replace the virus-containing medium with fresh

complete culture medium.
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Selection (Optional): If using a vector with a selection marker, add the appropriate antibiotic

to the medium 48-72 hours post-transduction to select for stably transduced cells.

Validation of Overexpression: Confirm the overexpression of Cisd2 by Western blot or qRT-

PCR analysis 72 hours post-transduction or after selection.

Functional Assays
This assay measures the mitochondrial membrane potential, an indicator of mitochondrial

health.

Materials:

Transduced and control cells

Tetramethylrhodamine, Ethyl Ester (TMRE)

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for

depolarization

Fluorescence microscope or plate reader

Protocol:

Cell Culture: Seed transduced and control cells in a suitable culture plate (e.g., 96-well

black-walled plate for plate reader analysis or glass-bottom dishes for microscopy).

TMRE Staining:

Prepare a working solution of TMRE in pre-warmed culture medium (final concentration

typically 20-200 nM).

Remove the culture medium from the cells and add the TMRE-containing medium.

Incubate for 15-30 minutes at 37°C, protected from light.

Positive Control (Optional): Treat a set of control cells with FCCP (e.g., 10-50 µM) for 5-10

minutes to induce mitochondrial depolarization.
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Imaging/Measurement:

Wash the cells with pre-warmed PBS or culture medium.

Immediately analyze the fluorescence using a fluorescence microscope (Ex/Em ~549/575

nm) or a fluorescence plate reader.

Quantify the fluorescence intensity. A decrease in TMRE fluorescence indicates

mitochondrial depolarization.

This assay quantifies changes in cytosolic calcium concentration.

Materials:

Transduced and control cells

Fura-2 AM

Pluronic F-127 (optional, to aid dye loading)

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

Ratiometric fluorescence imaging system

Protocol:

Cell Culture: Seed transduced and control cells on glass coverslips or in a suitable imaging

dish.

Dye Loading:

Prepare a Fura-2 AM loading solution (typically 2-5 µM) in HBSS, potentially with a small

amount of Pluronic F-127.

Wash the cells with HBSS.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room

temperature or 37°C, protected from light.
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De-esterification: Wash the cells with HBSS and incubate for an additional 30 minutes to

allow for complete de-esterification of the dye by cellular esterases.

Imaging:

Mount the coverslip on the imaging setup.

Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular

calcium concentration.

Record a baseline fluorescence ratio before applying any stimuli.

This method assesses autophagy by measuring the conversion of LC3-I to LC3-II and the

degradation of p62/SQSTM1.

Materials:

Transduced and control cells

RIPA buffer or other suitable lysis buffer with protease inhibitors

Primary antibodies against LC3B and p62/SQSTM1

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Protocol:

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice.
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Collect the lysates and clarify by centrifugation.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescence detection system.

Analysis:

Quantify the band intensities for LC3-I, LC3-II, and p62.

Calculate the LC3-II/LC3-I ratio. An increase in this ratio is indicative of increased

autophagosome formation.

A decrease in p62 levels suggests increased autophagic flux.

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a

hallmark of late-stage apoptosis.

Materials:

Transduced and control cells

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

TUNEL reaction mixture (containing TdT and labeled dUTPs)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence microscope or flow cytometer

Protocol:

Cell Preparation: Culture and treat cells as required.

Fixation and Permeabilization:

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with the permeabilization solution on ice.

TUNEL Staining:

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's

instructions, typically for 60 minutes at 37°C in a humidified chamber.

Analysis:

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescently

labeled DNA strand breaks.

Quantify the percentage of TUNEL-positive (apoptotic) cells.

Mandatory Visualization
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Caption: A simplified diagram of Cisd2's role in key signaling pathways.
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Caption: Experimental workflow for functional studies using lentiviral overexpression of Cisd2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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